[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
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Overview
Description
Scientific Research Applications
Antitumor Activity The compound has been synthesized and tested for its antitumor properties. The crystal structure was examined through X-ray diffraction, and the compound demonstrated significant inhibition of the proliferation of various cancer cell lines, such as A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Structure and Antiproliferative Activity Another study focused on the synthesis and structural analysis of a related compound with notable antiproliferative activity. The molecular structure was characterized using various spectroscopic techniques, and X-ray diffraction confirmed the crystalline structure. The compound's stable structure was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Catalyst- and Solvent-Free Synthesis A catalyst- and solvent-free method was developed for synthesizing a similar compound, demonstrating the compound's potential as a strategic intermediate in the synthesis of other chemical structures. Theoretical studies, including density functional theory (DFT) calculations, were conducted to understand the synthesis process and the stability of the compounds (Moreno-Fuquen et al., 2019).
NK-1 Antagonist Activity The compound was synthesized using pyridine metallation chemistry and exhibited NK-1 antagonist activity, suggesting potential therapeutic applications (Jungheim et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone, is presumed to be the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
This compound acts as a potent, high-efficacy agonist of the CB1 and CB2 receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 and CB2 receptors, mimicking the effects of naturally occurring neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . Unlike δ9-thc, synthetic cannabinoids like this compound are often associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and even death .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-11(2-4-12)9-19-10-13(16-17-19)14(20)18-5-7-21-8-6-18/h1-4,10H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMNGHJRPGLIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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